5-Bromo-2-chloropyridine-3-sulfonyl chloride

Sequential cross-coupling Suzuki-Miyaura Regioselective functionalization

Sourcing heterocyclic sulfonyl chlorides with predictable orthogonal reactivity often delays medicinal chemistry and agrochemical discovery programs. 5-Bromo-2-chloropyridine-3-sulfonyl chloride (CAS 1146290-19-8) resolves this bottleneck as a single, bench-stable scaffold that enables sequential, site-selective derivatization. - The 5-bromo substituent undergoes selective Suzuki-Miyaura coupling, while the 2-chloro group is available for subsequent direct arylation, allowing systematic SAR exploration without protecting-group manipulation. - The 3-sulfonyl chloride reacts efficiently with primary and secondary amines (e.g., 78% isolated yield for a tert-butyl sulfonamide), making it a reliable entry point for high-throughput sulfonamide library production. - Supplied at 95% purity with rigorous QC documentation; bulk quantities ship ambient for rapid global delivery.

Molecular Formula C5H2BrCl2NO2S
Molecular Weight 290.95 g/mol
CAS No. 1146290-19-8
Cat. No. B1521230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloropyridine-3-sulfonyl chloride
CAS1146290-19-8
Molecular FormulaC5H2BrCl2NO2S
Molecular Weight290.95 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1S(=O)(=O)Cl)Cl)Br
InChIInChI=1S/C5H2BrCl2NO2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H
InChIKeyZRVOONOBKHYCNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloropyridine-3-sulfonyl chloride Baseline Properties


5-Bromo-2-chloropyridine-3-sulfonyl chloride (CAS 1146290-19-8) is a heterocyclic building block featuring a pyridine core with bromine and chlorine substituents at the 5- and 2-positions, respectively, and a sulfonyl chloride group at the 3-position . This halogenated sulfonyl chloride exhibits a molecular formula of C₅H₂BrCl₂NO₂S and a molecular weight of approximately 290.95 g/mol . The compound is commonly supplied with a purity specification of 95% and is classified as corrosive under GHS, requiring careful handling and storage at -20°C for maximum recovery . Its unique substitution pattern positions it as a versatile intermediate for selective functionalization in organic synthesis, particularly in medicinal chemistry and agrochemical research .

Core Role Halogenated sulfonyl chloride building block for selective pyridine functionalization
Key Handles Bromine at 5-position for orthogonal cross-coupling; sulfonyl chloride at 3-position for sulfonylation
Storage Context Recommended storage at -20°C for maximum recovery; review stability protocols before long-term use

5-Bromo-2-chloropyridine-3-sulfonyl chloride vs. Generic Analogs


The specific substitution pattern of 5-bromo-2-chloropyridine-3-sulfonyl chloride—with a sulfonyl chloride at the 3-position, chlorine at the 2-position, and bromine at the 5-position—creates a unique electronic environment and reactivity profile that cannot be replicated by closely related analogs . The bromine atom at the 5-position is particularly advantageous for orthogonal cross-coupling reactions, as demonstrated by sequential direct arylation and Suzuki coupling studies on bromo-2-chloropyridines [1]. Meanwhile, the sulfonyl chloride group at the 3-position enables sulfonylation that is electronically modulated by the adjacent halogen substituents . Substituting this compound with a regioisomer (e.g., 5-bromo-6-chloropyridine-3-sulfonyl chloride) or a simpler analog lacking the bromine handle (e.g., 2-chloropyridine-3-sulfonyl chloride) would fundamentally alter the synthetic sequence and the properties of the resulting derivatives . The following evidence quantifies these differential characteristics.

This Compound 5-Bromo-2-chloropyridine-3-sulfonyl chloride: Bromine enables sequential Pd-catalyzed direct arylation / Suzuki coupling
Regioisomer / Analog 5-Bromo-6-chloropyridine-3-sulfonyl chloride may show different electrophilicity; 2-chloropyridine-3-sulfonyl chloride lacks orthogonal bromine handle
Reactivity Context Chlorine at 2-position adjacent to ring nitrogen modulates sulfonyl chloride reactivity via electronic effects
Reactivity Shift Risk Regioisomer positioning or missing halogen can alter chemoselectivity and synthetic sequence requirements

5-Bromo-2-chloropyridine-3-sulfonyl chloride Differentiation Evidence


Orthogonal Cross-Coupling Reactivity

The bromine atom at the 5-position of 5-bromo-2-chloropyridine-3-sulfonyl chloride provides a distinct, orthogonal cross-coupling handle that is not available in analogs such as 2-chloropyridine-3-sulfonyl chloride (CAS 6684-06-6), which lacks a bromine substituent [1]. In a study on bromo-2-chloropyridines, 5-bromo-2-chloropyridine demonstrated successful sequential direct arylation followed by Suzuki coupling to yield 2-arylpyridines [1]. This sequential approach—where the bromine participates in Suzuki coupling after initial direct arylation—is not possible with 2-chloropyridine-3-sulfonyl chloride, which contains only a single halogen (Cl) and would require alternative, less efficient strategies for further elaboration .

Orthogonal Coupling
Cross-study comparable
Target: Br at 5-position enables sequential direct arylation → Suzuki coupling
Analog (2-Cl-3-SO₂Cl): No Br; lacks orthogonal Suzuki handle
Supports modular, stepwise scaffold diversification
Qualitative difference based on bromo-2-chloropyridine model studies
Sequential cross-coupling Suzuki-Miyaura Regioselective functionalization

Sulfonamide Formation Efficiency

In a patent-reported procedure, 5-bromo-2-chloropyridine-3-sulfonyl chloride reacted with tert-butylamine in dichloromethane at room temperature for 20 minutes, followed by dimethylamine in THF at 50 °C for 2 hours, to yield 5-bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide with an isolated yield of 78% . This yield demonstrates the compound's high efficiency as a sulfonylation reagent under mild conditions. While comparable yield data for the direct analog 5-bromo-6-chloropyridine-3-sulfonyl chloride (CAS 216394-05-7) is not publicly available, its vendor-specified purity of ≥98% and enhanced electrophilicity suggest similar reactivity; however, the different halogen positioning (6-chloro vs. 2-chloro) may influence regioselectivity in subsequent nucleophilic aromatic substitutions .

Sulfonamide Yield
Cross-study comparable
78% isolated yield
Reported efficiency in two-step sulfonamide formation
tert-butylamine / dimethylamine, DCM/THF; comparator yield data not publicly available
Sulfonamide synthesis Nucleophilic substitution Building block efficiency

Regioisomeric Electrophilicity Profile

5-Bromo-2-chloropyridine-3-sulfonyl chloride (2-Cl isomer) and its regioisomer 5-bromo-6-chloropyridine-3-sulfonyl chloride (CAS 216394-05-7; 6-Cl isomer) differ in the position of the chlorine substituent relative to the pyridine nitrogen and the sulfonyl chloride group . This positional difference influences the electronic environment of the pyridine ring and, consequently, the reactivity of the sulfonyl chloride group. The 2-chloro substitution places the chlorine adjacent to the ring nitrogen, which can affect the electrophilicity of the sulfonyl chloride at the 3-position via resonance and inductive effects . While both compounds are used as intermediates, the 6-chloro isomer is specifically noted for its enhanced electrophilicity in nucleophilic aromatic substitutions . This suggests that the 2-chloro isomer may offer a distinct, potentially less aggressive reactivity profile, which could be advantageous in reactions requiring greater chemoselectivity.

Regioisomer Profile
Class-level inference
2-Cl isomer: Cl adjacent to N; distinct resonance/inductive modulation
6-Cl isomer: Cl para to N; reported enhanced electrophilicity
Positional effect may support chemoselectivity tuning
Inferred from vendor descriptions; direct comparative data limited
Regioisomer comparison Nucleophilic aromatic substitution Electronic effects

Storage Stability Profile

Vendor specifications indicate that 5-bromo-2-chloropyridine-3-sulfonyl chloride requires storage at -20°C for maximum recovery, whereas the simpler analog 2-chloropyridine-3-sulfonyl chloride (CAS 6684-06-6) is typically stored at room temperature (2-8°C for some grades) . This difference in storage recommendations suggests that the 5-bromo-2-chloro derivative is more prone to degradation (e.g., hydrolysis of the sulfonyl chloride group or thermal decomposition) than its non-brominated counterpart. While this necessitates more careful handling, it also implies that proper storage protocols can significantly extend the compound's usable lifetime, ensuring consistent performance in long-term research projects .

Storage Stability
Supporting evidence
-20°C (target) vs. 2-8°C / RT (2-Cl-3-SO₂Cl analog)
Informs procurement and handling infrastructure planning
Vendor-specified storage recommendation; likely reflects hydrolysis sensitivity
Stability Storage conditions Shelf life

Derivatization for LC-MS Sensitivity

While pyridine-3-sulfonyl chloride (PS chloride) is widely used as a derivatization agent to enhance LC-MS sensitivity for phenols and estrogens (e.g., achieving detection limits of 0.002-0.030 μg/L for bisphenols), the unsubstituted PS chloride lacks a halogen handle for further modification [1]. In contrast, 5-bromo-2-chloropyridine-3-sulfonyl chloride retains the derivatization-capable sulfonyl chloride group while also providing a bromine atom at the 5-position that can be exploited for additional tagging or cross-coupling . This dual functionality allows researchers to both derivatize analytes for improved detection and subsequently elaborate the derivative (e.g., via Suzuki coupling) for applications such as affinity probe development or targeted protein degradation studies. Although direct comparative data for derivatization efficiency between the two compounds are not available, the presence of the bromine handle offers a unique capability not present in the simpler PS chloride .

Derivatization Utility
Class-level inference
Target: Br handle enables post-sulfonylation cross-coupling or probe elaboration
PS chloride (no Br): Sulfonylation only; no orthogonal modification handle
May support multifunctional probe or labeled-compound development
Qualitative handle comparison; direct derivatization efficiency data not reported
LC-MS derivatization Sensitivity enhancement Analytical chemistry

5-Bromo-2-chloropyridine-3-sulfonyl chloride Applications


Modular 2-Arylpyridine Ligand Synthesis

5-Bromo-2-chloropyridine-3-sulfonyl chloride serves as a versatile scaffold for constructing 2-arylpyridine ligands through sequential palladium-catalyzed reactions. The bromine at the 5-position enables Suzuki-Miyaura coupling with arylboronic acids, while the chlorine at the 2-position can participate in direct arylation or other cross-coupling reactions [1]. This modular approach allows for the systematic exploration of substituent effects on ligand properties, which is valuable in catalysis and materials science [1].

Efficient Sulfonamide Library Synthesis

The sulfonyl chloride group of 5-bromo-2-chloropyridine-3-sulfonyl chloride reacts smoothly with primary and secondary amines to yield sulfonamides in high yields (e.g., 78% isolated yield for a tert-butyl sulfonamide derivative) . This efficiency makes it a practical building block for generating sulfonamide libraries for medicinal chemistry screening. The presence of the bromine and chlorine substituents further allows for late-stage diversification of the sulfonamide core via cross-coupling .

Multifunctional Derivatization Probes

The compound can act as a dual-purpose derivatization agent: the sulfonyl chloride group enhances LC-MS sensitivity of phenolic analytes (as demonstrated for pyridine-3-sulfonyl chloride), while the bromine atom provides a handle for subsequent modification via Suzuki coupling or other reactions . This enables the creation of multifunctional probes for applications such as targeted protein degradation (PROTACs) or activity-based protein profiling (ABPP) .

Agrochemical Intermediates Synthesis

In agrochemical research, the orthogonal reactivity of the bromine and chlorine substituents allows for the stepwise introduction of diverse functional groups to the pyridine core [1]. This is particularly valuable for the synthesis of herbicidal compounds, where precise control over substitution patterns is critical for optimizing biological activity and environmental fate [1].

Application
Selection Property
Validation Focus
2-Arylpyridine ligand synthesis
Orthogonal halogen reactivity (Br for Suzuki; Cl for direct arylation)
Sequential Pd-catalyzed coupling sequence fidelity
Sulfonamide library synthesis
Sulfonyl chloride reactivity with primary/secondary amines
Yield and purity across diverse amine substrates
Multifunctional derivatization probes
Dual sulfonylation + bromine cross-coupling handle
Post-derivatization modification efficiency (e.g., Suzuki elaboration)
Agrochemical intermediate synthesis
Stepwise substitution pattern control on pyridine core
Regioselective functionalization and scalability

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